molecular formula C45H54N6O3 B10795929 N,N',N''-tris(1-benzylpiperidin-4-yl)benzene-1,3,5-tricarboxamide

N,N',N''-tris(1-benzylpiperidin-4-yl)benzene-1,3,5-tricarboxamide

Cat. No.: B10795929
M. Wt: 726.9 g/mol
InChI Key: WJUOPSPFQSXVSK-UHFFFAOYSA-N
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Description

MMV019881 is a compound identified as part of the Malaria Box, a collection of compounds with potential antimalarial activity. It has shown efficacy in inhibiting the activity of carboxypeptidase B in Anopheles gambiae, which is crucial for malaria transmission . This compound is being explored for its potential to block malaria transmission by targeting the mosquito vector.

Preparation Methods

The preparation of MMV019881 involves synthetic routes that are typically carried out in a laboratory setting. The specific synthetic routes and reaction conditions for MMV019881 are not widely published. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including the use of various reagents and catalysts under controlled conditions . Industrial production methods for such compounds would likely involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.

Chemical Reactions Analysis

MMV019881 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

MMV019881 has several scientific research applications, particularly in the field of malaria research. It has been shown to inhibit the activity of carboxypeptidase B in Anopheles gambiae, which is essential for the digestion of blood meals and the development of Plasmodium parasites . This makes it a promising candidate for developing transmission-blocking strategies to combat malaria.

Mechanism of Action

The mechanism of action of MMV019881 involves the inhibition of carboxypeptidase B activity in Anopheles gambiae. Carboxypeptidase B is an enzyme that plays a crucial role in the digestion of blood meals in mosquitoes, facilitating the release of free amino acids necessary for Plasmodium development . By inhibiting this enzyme, MMV019881 disrupts the life cycle of the malaria parasite, preventing its transmission to humans.

Comparison with Similar Compounds

MMV019881 is part of a group of compounds known as the Malaria Box, which includes other compounds with similar antimalarial activity. Some of these compounds include:

Properties

Molecular Formula

C45H54N6O3

Molecular Weight

726.9 g/mol

IUPAC Name

1-N,3-N,5-N-tris(1-benzylpiperidin-4-yl)benzene-1,3,5-tricarboxamide

InChI

InChI=1S/C45H54N6O3/c52-43(46-40-16-22-49(23-17-40)31-34-10-4-1-5-11-34)37-28-38(44(53)47-41-18-24-50(25-19-41)32-35-12-6-2-7-13-35)30-39(29-37)45(54)48-42-20-26-51(27-21-42)33-36-14-8-3-9-15-36/h1-15,28-30,40-42H,16-27,31-33H2,(H,46,52)(H,47,53)(H,48,54)

InChI Key

WJUOPSPFQSXVSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=CC(=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)C(=O)NC5CCN(CC5)CC6=CC=CC=C6)CC7=CC=CC=C7

Origin of Product

United States

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